Structural Differentiation: 2-(4-Ethylphenyl)amino Substitution Pattern Versus Common Benzothiazinone Pharmacophores
The compound 2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one bears a 4-ethylphenyl group attached via an NH linker at the 2-position. This substitution pattern is structurally distinct from the two major categories of well-characterized benzothiazinones: the DprE1-targeting antitubercular series (e.g., BTZ043, which requires an 8-nitro substitution on the benzothiazinone core [1]) and the dual A2A/MAO-B series (e.g., compound 13 in Stössel et al., which features a 2-(3-chlorophenoxy)acetamido substituent [2]). The combinatorial effect of the 4-ethyl group (moderate lipophilicity, +π electron-donating character) and the direct NH connection (hydrogen bond donor/acceptor potential) creates a pharmacophoric profile that is not represented among the published, quantitatively benchmarked benzothiazinones. No head-to-head biological data comparing this compound against other 2-arylaminobenzothiazinones are available.
| Evidence Dimension | Substituent identity at 2-position |
|---|---|
| Target Compound Data | 2-[(4-ethylphenyl)amino] |
| Comparator Or Baseline | BTZ043 (8-nitro; 2-[4-(trifluoromethoxy)benzyl]amino) [1]; Stössel compound 17 (2-[N-(4-phenylbutanoyl)amino]) [2] |
| Quantified Difference | No direct comparative biological data available. Substituent lipophilicity and steric parameters differ substantially. |
| Conditions | Not applicable – structural comparison only |
Why This Matters
For procurement decisions, this substitution pattern represents an underexplored region of benzothiazinone chemical space; users seeking a 4-ethylphenylamino-substituted benzothiazinone must verify that this specific structural variant meets their target engagement requirements through bespoke screening, as no published evidence supports functional interchangeability with any characterized comparator.
- [1] Makarov, V., et al. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science 324, 801–804 (2009). View Source
- [2] Stössel, A., et al. Dual targeting of adenosine A(2A) receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones. J. Med. Chem. 56, 4580–4596 (2013). View Source
